2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 383197-18-0
VCID: VC19060307
InChI: InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2
SMILES:
Molecular Formula: C10H12BBrO2
Molecular Weight: 254.92 g/mol

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

CAS No.: 383197-18-0

Cat. No.: VC19060307

Molecular Formula: C10H12BBrO2

Molecular Weight: 254.92 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane - 383197-18-0

Specification

CAS No. 383197-18-0
Molecular Formula C10H12BBrO2
Molecular Weight 254.92 g/mol
IUPAC Name 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane
Standard InChI InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2
Standard InChI Key KHJIZHREIBVCAW-UHFFFAOYSA-N
Canonical SMILES B1(OCCCO1)CC2=CC=CC=C2Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane belongs to the class of 1,3,2-dioxaborinanes, characterized by a six-membered ring containing two oxygen atoms and one boron atom. The boron center is covalently bonded to a 2-bromobenzyl group, which confers electrophilic reactivity to the compound. The IUPAC name is 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane, and its molecular formula is C₁₀H₁₂BBrO₂ with a molecular weight of 254.92 g/mol .

Key Structural Features:

  • Boron coordination: The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborinane ring and the benzyl carbon.

  • Bromine substituent: The ortho-bromo group on the phenyl ring enhances steric hindrance and influences reactivity in cross-coupling reactions .

Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.433 g/cm³ (analogous compound)
SolubilitySoluble in THF, DCM, ethers
StabilityAir- and moisture-sensitive

Synthesis and Preparation

Conventional Synthesis Routes

The compound is typically synthesized via the reaction of 2-bromobenzyl chloride with a boron source (e.g., pinacolborane) under catalytic conditions. A representative procedure involves:

  • Step 1: Mixing 2-bromobenzyl chloride with pinacolborane in anhydrous tetrahydrofuran (THF).

  • Step 2: Adding a palladium catalyst (e.g., Pd(PPh₃)₄) and heating at 60–80°C for 12–24 hours.

  • Step 3: Purification via column chromatography to isolate the product .

Key Reaction:

C7H6BrCl+C6H11BO2Pd catalystC10H12BBrO2+byproducts\text{C}_7\text{H}_6\text{BrCl} + \text{C}_6\text{H}_{11}\text{BO}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{10}\text{H}_{12}\text{BBrO}_2 + \text{byproducts}

Optimized Methodologies

Recent advances highlight solvent-free approaches to improve yields. For instance, a patent describes the use of methanesulfonic acid as a catalyst under nitrogen atmosphere, achieving a 64.8% yield compared to traditional methods (23.7%) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate ester precursor in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
Here, the bromophenyl group acts as a directing moiety, enhancing regioselectivity .

Pharmaceutical Intermediate

It is a key intermediate in synthesizing mitratapide, an apoB secretion inhibitor. The boron heterocycle facilitates selective functionalization of the dioxolane ring, critical for biological activity .

Material Science

The compound’s stability under anhydrous conditions makes it suitable for preparing boron-doped polymers and luminescent materials .

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